molecular formula C15H10Cl2N2OS B2992042 (2E)-7-chloro-2-[(3-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one CAS No. 338417-09-7

(2E)-7-chloro-2-[(3-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one

Cat. No. B2992042
CAS RN: 338417-09-7
M. Wt: 337.22
InChI Key: YAOLTURJDAZWRX-RIYZIHGNSA-N
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Description

“(2E)-7-chloro-2-[(3-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one” is a chemical compound that appears to contain a benzothiazinone core, which is a type of heterocyclic compound . The “2E” in the name indicates the geometry around the double bond, and “methylidene” suggests the presence of a =CH2 group. The compound also contains chloro and anilino (phenylamine) substituents .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The chloro groups might be susceptible to nucleophilic substitution reactions, and the C=N bond could potentially undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity would be influenced by the functional groups and overall structure of the compound .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Compounds like MFCD00138209 can be designed to target specific bacterial enzymes or pathways, potentially leading to the development of new antibiotics. This is particularly important in the era of increasing antibiotic resistance .

Antitumor and Cytotoxic Activity

Research has shown that certain thiazole compounds exhibit antitumor and cytotoxic activities. They can be synthesized and tested against various human tumor cell lines to determine their efficacy in inhibiting cancer cell growth .

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives make them candidates for the treatment of chronic inflammatory diseases. By modulating the inflammatory response, these compounds could provide therapeutic benefits for conditions such as arthritis and asthma .

Neuroprotective Effects

Some thiazoles have shown promise as neuroprotective agents. They may play a role in the treatment of neurodegenerative diseases by protecting neuronal cells from damage or death .

Antiviral Drugs

Thiazole derivatives have been explored for their potential use as antiviral drugs. Their ability to interfere with viral replication makes them a valuable area of study for the treatment of diseases like HIV .

Agricultural Applications

Beyond medical applications, thiazole compounds like MFCD00138209 can also be used in agriculture. They may serve as fungicides or herbicides, helping to protect crops from various diseases and pests .

Mechanism of Action

The mechanism of action of a compound depends on its intended use or biological activity. Without specific information about the intended use of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety data sheet for this compound indicates that it is intended for research and development use by a technically qualified individual . As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its observed properties and potential applications. It could be of interest in various fields, including medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

(2E)-7-chloro-2-[(3-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2OS/c16-9-2-1-3-11(6-9)18-8-14-15(20)19-12-5-4-10(17)7-13(12)21-14/h1-8,18H,(H,19,20)/b14-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOLTURJDAZWRX-RIYZIHGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC=C2C(=O)NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)N/C=C/2\C(=O)NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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